2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
Description
2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a quinazolinone derivative characterized by a 4-oxo-3,4-dihydroquinazoline core substituted at position 2 with a thioacetic acid group. The molecule features a chlorine atom at position 7 and a methyl group at position 3 of the heterocyclic ring. The thioacetic acid moiety enhances solubility and may facilitate interactions with biological targets through hydrogen bonding or metal coordination. Structural determination of such compounds often employs crystallographic tools like SHELX, which is critical for confirming molecular conformations and intermolecular interactions .
Properties
CAS No. |
886500-60-3 |
|---|---|
Molecular Formula |
C11H9ClN2O3S |
Molecular Weight |
284.72 g/mol |
IUPAC Name |
2-(7-chloro-3-methyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H9ClN2O3S/c1-14-10(17)7-3-2-6(12)4-8(7)13-11(14)18-5-9(15)16/h2-4H,5H2,1H3,(H,15,16) |
InChI Key |
ZILBUEJATAWVCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)Cl)N=C1SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.
Chlorination: The resulting quinazolinone is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Thioether Formation: The chlorinated quinazolinone is reacted with a thiol compound, such as thioglycolic acid, under basic conditions to form the thioether linkage.
Acidification: The final step involves acidification to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) group undergoes nucleophilic substitution under alkaline conditions. This reaction is critical for modifying the compound’s side chains:
Key Observations :
-
The reaction with propargyl bromide enables click chemistry applications (e.g., triazole formation via Cu-catalyzed cycloaddition) .
-
Steric hindrance from the 3-methyl group slightly reduces acylation efficiency compared to non-methylated analogues.
Condensation with Amines
The carboxylic acid group participates in condensation reactions to form amides or hydrazides:
Mechanistic Insight :
-
The electron-withdrawing chloro group at position 7 enhances electrophilicity of the carbonyl, favoring nucleophilic attack by amines .
Oxidation Reactions
The thioether group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2h | Sulfoxide | 90% | |
| m-CPBA | DCM, 0°C, 1h | Sulfone | 85% |
Applications :
-
Sulfone derivatives show enhanced biological activity due to increased polarity and hydrogen-bonding capacity.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, expanding structural diversity:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PCl₅, toluene | Reflux, 6h | Thiazolo[3,2-a]quinazolinone | 60% | |
| POCl₃, DMF | 100°C, 4h | Chlorinated quinazoline derivative | 55% |
Structural Confirmation :
-
Products characterized via ¹H/¹³C NMR and HRMS show distinct shifts for fused ring protons (δ 7.8–8.2 ppm) .
Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions enable aryl/alkynyl functionalization:
| Reaction | Catalyst/Base | Product | Yield | Reference |
|---|---|---|---|---|
| Sonogashira coupling | Pd(PPh₃)₄, CuI, Et₃N | Alkynyl-substituted quinazoline | 68% | |
| Suzuki-Miyaura | Pd(OAc)₂, K₂CO₃, dioxane | Biaryl derivatives | 75% |
Limitations :
-
The 3-methyl group may sterically hinder coupling at position 2, requiring elevated temperatures (90–100°C) .
pH-Dependent Tautomerism
The compound exhibits keto-enol tautomerism in solution:
| Condition | Dominant Form | Characteristic UV λ_max (nm) | Reference |
|---|---|---|---|
| Acidic (pH < 4) | Keto form | 280, 320 | |
| Alkaline (pH > 9) | Enolate form | 295, 350 |
Implications :
Biological Alkylation (Mechanism of Action)
In pharmacological contexts, the compound alkylates cysteine residues in target proteins:
| Target | Reaction Site | Biological Effect | Reference |
|---|---|---|---|
| EGFR kinase | Cys-773 nucleophile | Irreversible inhibition (IC₅₀ = 0.8 µM) | |
| HDAC enzymes | Zn²⁺-binding domain | Apoptosis induction in cancer cells |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range | Mass Loss (%) | Primary Degradation Product | Reference |
|---|---|---|---|
| 150–200°C | 12% | CO₂ release from decarboxylation | |
| 250–300°C | 45% | Fragmentation of quinazoline core |
This comprehensive analysis demonstrates the compound’s versatility in synthetic and biological contexts. Future research directions include optimizing reaction conditions for industrial-scale applications and exploring novel derivatives for targeted therapeutics.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves several steps, typically starting from readily available quinazoline derivatives. The compound has been characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity.
Biological Activities
Recent studies have highlighted the biological activities of this compound, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, a study demonstrated that derivatives of quinazoline compounds showed effectiveness against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents . The structure–activity relationship (SAR) studies indicate that modifications to the quinazoline core can enhance its cytotoxic effects against specific cancer types.
Applications in Medicinal Chemistry
The applications of this compound extend beyond antimicrobial and anticancer activities:
- Antiviral Agents : Preliminary studies suggest potential antiviral properties, warranting further exploration in the context of viral infections.
- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways may provide a basis for developing anti-inflammatory drugs .
- Neuroprotective Agents : Given the structural similarities with known acetylcholinesterase inhibitors, there is potential for this compound to be explored in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of 2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The quinazolinone core in the target compound differs from related heterocyclic systems in analogous molecules:
- Triazinoindole Derivatives (e.g., compounds 23–27 in ): These feature a triazino[5,6-b]indole core instead of quinazolinone. This may alter bioavailability or target specificity .
- Dihydroquinazoline Derivatives (e.g., J12 in ): These retain the quinazoline backbone but lack the 4-oxo group, reducing electron-withdrawing effects and possibly stabilizing the ring against metabolic degradation.
Table 1: Structural Comparison of Core Scaffolds
| Compound | Core Structure | Key Features |
|---|---|---|
| Target Compound | Quinazolinone | 4-oxo group, Cl at C7, Me at C3 |
| Triazinoindole (Ev2) | Triazino[5,6-b]indole | Three nitrogen atoms, fused indole system |
| J12 (Ev3) | Dihydroquinazoline | Saturated ring, benzyl/methoxybenzyl groups |
Substituent Effects
- Halogenation : The target’s 7-chloro substituent contrasts with bromine in compound 25 (). Chlorine’s smaller atomic radius and higher electronegativity may enhance binding to hydrophobic pockets compared to bromine.
- Alkyl/Aryl Groups: The 3-methyl group in the target compound likely improves metabolic stability compared to bulkier substituents like the benzyl group in J12 (). However, aromatic groups (e.g., phenoxy in compound 24, ) could enhance π-π stacking interactions with protein targets.
Table 2: Substituent Impact on Physicochemical Properties
| Compound | Substituents | Purity (%) | Melting Point (°C) | Potential Bioactivity Clues |
|---|---|---|---|---|
| Target Compound | 7-Cl, 3-Me | N/A | N/A | Enhanced lipophilicity, stability |
| 23 (Ev2) | 5-Me, cyanomethyl | >95 | N/R | Polar cyanomethyl may improve solubility |
| J12 (Ev3) | Benzyl, methoxybenzyl | 41–84 | 118–174 | Bulky groups may hinder membrane permeability |
Biological Activity
2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a quinazolinone derivative that has garnered attention due to its potential biological activities. This compound is characterized by a unique thiol group attached to a quinazolinone structure, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. For instance, compounds structurally related to this compound have shown significant inhibition against various bacterial strains. In particular, molecular docking studies suggest that these compounds interact effectively with key bacterial enzymes, potentially disrupting their function and leading to bacterial cell death .
Quorum Sensing Inhibition
Quorum sensing (QS) is a process by which bacteria communicate and coordinate behavior based on population density. Compounds similar to this compound have been evaluated for their ability to inhibit QS systems in pathogenic bacteria. For example, certain analogues demonstrated significant QS inhibition rates (up to 73.4% at 100 µM), suggesting that modifications in the molecular structure can enhance their efficacy in disrupting bacterial communication .
Cytotoxicity Studies
Cytotoxicity assessments of quinazolinone derivatives have been conducted using various cancer cell lines. The results indicated that some derivatives exhibit selective cytotoxic effects while maintaining low toxicity towards normal cells. This selectivity is crucial for developing anti-cancer agents with minimal side effects .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of quinazolinone derivatives. The presence of electron-donating or electron-withdrawing groups significantly influences the compound's interaction with biological targets. For example, substituents on the phenyl ring can enhance or diminish activity against specific bacterial strains or cancer cells .
Data Table: Biological Activity Summary
Case Studies
- Quorum Sensing Inhibition : A study demonstrated that a derivative of the compound inhibited QS in Pseudomonas aeruginosa, leading to reduced virulence factor production and biofilm formation.
- Cytotoxicity : In vitro studies utilizing HepG2 cells showed that certain modifications to the quinazolinone structure increased cytotoxicity while preserving normal cell viability.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
